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molecular formula C8H8ClFO2 B6332451 1-Chloro-2-fluoro-3-(methoxymethoxy)benzene CAS No. 1864399-37-0

1-Chloro-2-fluoro-3-(methoxymethoxy)benzene

Cat. No. B6332451
M. Wt: 190.60 g/mol
InChI Key: YGDPHWLRLDUMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07259266B2

Procedure details

A solution of 51.3 g (350 mmole) of 3-fluoro-4-chlorophenol in 700 mL of CH2Cl2 under N2 was prepared and cooled to 5° C. The stirred mixture was treated with 35.3 mL (37.5 g, 465 mmole) of chloromethyl methyl ether. The reactor was equipped with a thermocouple and an addition funnel. To the stirred mixture was added dropwise 61 mL of DIEA (45.2 g, 350 mmole) such that the temperature did not exceed 10° C. After 30 min, an additional 30 mL of DIEA was added dropwise. After a total of 1 h, an additional 30 mL of DIEA was added. The mixture was allowed to stand overnight. The solution was washed with 900 mL of 1N HCl and the aqueous layer extracted three times with Et2O. Combined extracts were dried with Mg2SO4, carefully concd and distilled in vacuo 78-81° C. @ 9 torr to afford 62.5 g (93.7%) of a clear, colorless liquid: 1H NMR (CDCl3/400 MHz) 3.46 (s, 3H), 5.13 (s, 2H), 6.77 (ddd, J=1H, 8.9 Hz, 2.8 Hz, 1.3 Hz), 6.87 (dd, 1H, J=10.7 Hz, 2.8 Hz), 7.26 (t, 1H, J=8.7 Hz); 19F NMR (CDCl3/400 MHz) −113.5 (t, 1F, J=9.7 Hz); 13C NMR (CDCl3/100 MHz) 56.1, 94.6, 105.2 (d, J=24.2 Hz), 112.8 (d, J=3.4 Hz), 130.5 (d, J=1.1 Hz), 156.9 (d, J=9.7 Hz), 158.3 (d, J=248.1 Hz); MS (EI+) 190 (M+, 12), 129 (8), 117 (8), 45 (100); HRMS (EI) m/z calcd for (C8H8O2ClF) 190.0197, found 190.0175.
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
61 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](O)[CH:5]=[CH:6][C:7]=1[Cl:8].[CH3:10][O:11][CH2:12]Cl.CCN(C(C)C)C(C)C.[O:23]=C1C2C=CC=CC=2OC=C1>C(Cl)Cl>[Cl:8][C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([O:23][CH2:12][O:11][CH3:10])[C:2]=1[F:1]

Inputs

Step One
Name
Quantity
51.3 g
Type
reactant
Smiles
FC=1C=C(C=CC1Cl)O
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
35.3 mL
Type
reactant
Smiles
COCCl
Step Three
Name
Quantity
61 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=COC2=C1C=CC=C2
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=COC2=C1C=CC=C2
Step Eight
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was equipped with a thermocouple and an addition funnel
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The solution was washed with 900 mL of 1N HCl
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted three times with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined extracts were dried with Mg2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled in vacuo 78-81° C.
CUSTOM
Type
CUSTOM
Details
to afford 62.5 g (93.7%) of a clear, colorless liquid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C(=CC=C1)OCOC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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